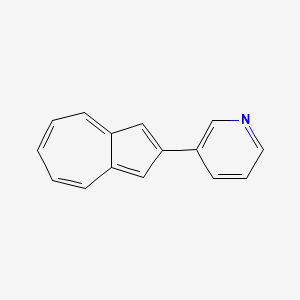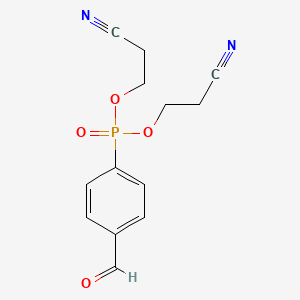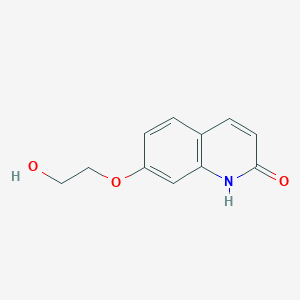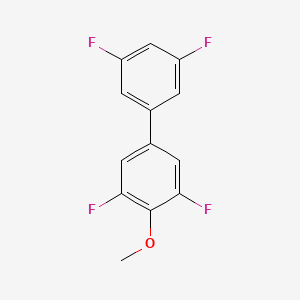
3,3',5,5'-Tetrafluoro-4-methoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl is a chemical compound that belongs to the class of biphenyl derivatives It is characterized by the presence of four fluorine atoms and a methoxy group attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl typically involves the introduction of fluorine atoms and a methoxy group onto the biphenyl core. One common method is the halogenation of biphenyl followed by methoxylation. The reaction conditions often include the use of fluorinating agents such as elemental fluorine or fluorinating reagents like Selectfluor. The methoxylation step can be achieved using methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyls, while oxidation and reduction can yield corresponding alcohols, aldehydes, or acids.
Aplicaciones Científicas De Investigación
3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of fluorinated compounds’ interactions with biological systems.
Industry: Used in the production of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism by which 3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its solubility and reactivity. The specific pathways involved depend on the context of its application, such as in drug development or material science.
Comparación Con Compuestos Similares
Similar Compounds
- 2’,3,4,5-Tetrafluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 3-(2,3,5,6-Tetrafluoro-4-methoxy-phenyl)-propane-1,2-diol
- 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol
Uniqueness
3,3’,5,5’-Tetrafluoro-4-methoxy-1,1’-biphenyl is unique due to the specific arrangement of fluorine atoms and the methoxy group, which confer distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications.
Propiedades
Número CAS |
646507-88-2 |
|---|---|
Fórmula molecular |
C13H8F4O |
Peso molecular |
256.19 g/mol |
Nombre IUPAC |
5-(3,5-difluorophenyl)-1,3-difluoro-2-methoxybenzene |
InChI |
InChI=1S/C13H8F4O/c1-18-13-11(16)4-8(5-12(13)17)7-2-9(14)6-10(15)3-7/h2-6H,1H3 |
Clave InChI |
XGBIWYIVYQFCEB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1F)C2=CC(=CC(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide](/img/structure/B12605611.png)
difluorosilane](/img/structure/B12605619.png)
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12605627.png)
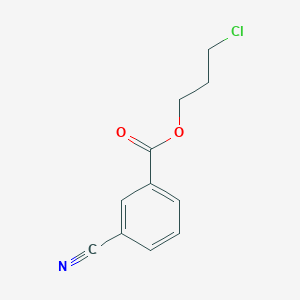
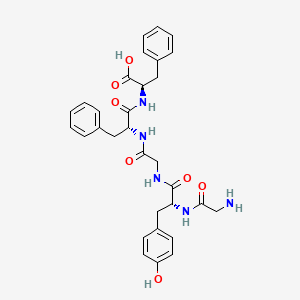
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B12605655.png)
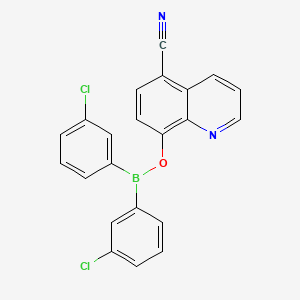
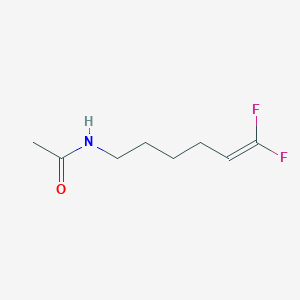
![N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide](/img/structure/B12605672.png)
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
